(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group. The Z-configuration at the C5 position is critical for its stereochemical stability and biological interactions. Key structural features include:
- 3-(2-Chlorophenyl) substituent: Introduces electron-withdrawing effects and steric bulk.
Synthesis typically involves condensation of 3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions (e.g., K₂CO₃ in water), followed by recrystallization .
Properties
Molecular Formula |
C19H14ClNO2S2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClNO2S2/c1-2-11-23-14-9-7-13(8-10-14)12-17-18(22)21(19(24)25-17)16-6-4-3-5-15(16)20/h2-10,12H,1,11H2/b17-12- |
InChI Key |
WPTBZGJNDQTRHE-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Introduction of Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using 4-hydroxybenzaldehyde and allyl bromide in the presence of a base like potassium carbonate.
Condensation Reaction: The final step involves the condensation of the intermediate products to form the desired compound. This can be achieved by heating the intermediates in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as NF-κB or MAPK, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
| Compound Name | R³ (Position 3) | R⁵ (Position 5) | Melting Point (°C) | Yield (%) | Biological Activity (IC₅₀/µM) | References |
|---|---|---|---|---|---|---|
| (5Z)-3-(2-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | 2-Chlorophenyl | 4-(Allyloxy)benzylidene | Not reported | ~70* | Not reported | [8, 17] |
| (5Z)-5-(4-Chlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | Phenyl | 4-Chlorobenzylidene | 270 | 61 | 1.3 (Antialgal) | [8, 21] |
| (5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 3-Chloro-4-methylphenyl | 2,5-Dimethoxybenzylidene | Not reported | Not reported | Not reported | [10] |
| (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | Phenyl | 2-Methylbenzylidene | Not reported | ~60 | Not reported | [2, 3] |
| (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (methanol hemisolvate) | H | 2-Hydroxybenzylidene | Not reported | Not reported | Not reported | [4] |
Key Observations :
Crystallographic and Spectroscopic Analysis
- Crystal Packing : The Z-configuration at C5 is stabilized by intramolecular C–H···S and C–H···O interactions, as seen in (5Z)-5-(2-methylbenzylidene) derivatives .
- Dihedral Angles: The benzylidene moiety forms a 5–15° angle with the thiazolidinone ring, influencing planarity and conjugation .
- Spectroscopic Signatures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
